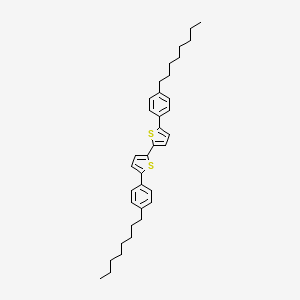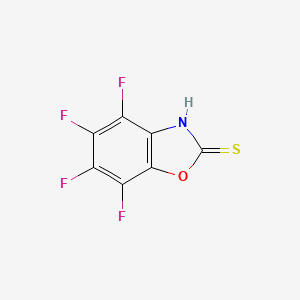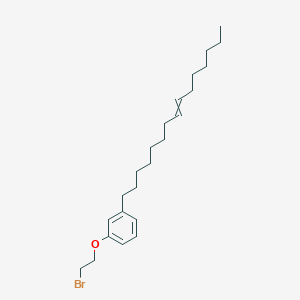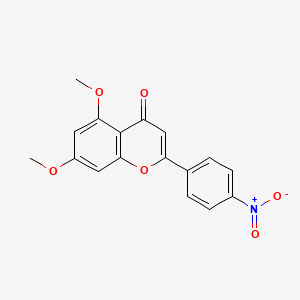
5,5'-Bis(4-octylphenyl)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis(4-octylphenyl)-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles. The addition of octylphenyl groups enhances the solubility and processability of the compound, making it a valuable material in various applications, particularly in organic electronics and photovoltaic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene typically involves the coupling of 4-octylphenyl-substituted thiophene units. One common method is the Stille coupling reaction, which uses palladium catalysts to couple organotin compounds with halogenated thiophenes. The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In an industrial setting, the production of 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene may involve large-scale Stille coupling reactions or other palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and column chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using reagents like bromine or iodine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, temperatures around 0°C to 25°C.
Reduction: LiAlH4, NaBH4, ethanol or THF as solvents, temperatures around 0°C to 25°C.
Substitution: Bromine, iodine, iron(III) chloride (FeCl3), temperatures around 0°C to 50°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene is widely used in the synthesis of conjugated polymers and small molecules for organic electronics. Its unique structure allows for efficient charge transport and light absorption, making it a key component in organic solar cells and light-emitting diodes (LEDs).
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into the potential biological activities of thiophene derivatives. These compounds are being investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene is used in the production of organic semiconductors and conductive polymers. These materials are essential for the development of flexible electronic devices, including wearable technology and flexible displays.
Mecanismo De Acción
The mechanism of action of 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions between the thiophene rings. The octylphenyl groups enhance solubility and processability, allowing for the formation of thin films with high charge mobility. In biological systems, the exact mechanism of action is still under investigation, but it is believed that thiophene derivatives can interact with cellular membranes and proteins, leading to their antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Poly(3-hexylthiophene) (P3HT): A widely studied conjugated polymer with similar electronic properties but different solubility characteristics.
5,5’-Bis(4-hexylphenyl)-2,2’-bithiophene: A similar compound with shorter alkyl chains, leading to different solubility and processing properties.
2,2’-Bithiophene: The parent compound without any alkylphenyl substitution, used as a building block in various organic electronic materials.
Uniqueness: 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene stands out due to its enhanced solubility and processability, which are critical for the fabrication of high-performance organic electronic devices. The longer octyl chains provide better film-forming properties compared to shorter alkyl chains, making it a preferred choice for applications requiring flexible and durable materials.
Propiedades
Número CAS |
918441-39-1 |
|---|---|
Fórmula molecular |
C36H46S2 |
Peso molecular |
542.9 g/mol |
Nombre IUPAC |
2-(4-octylphenyl)-5-[5-(4-octylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H46S2/c1-3-5-7-9-11-13-15-29-17-21-31(22-18-29)33-25-27-35(37-33)36-28-26-34(38-36)32-23-19-30(20-24-32)16-14-12-10-8-6-4-2/h17-28H,3-16H2,1-2H3 |
Clave InChI |
ARKFNMHORPCAHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
methylidene}hydroxylamine](/img/structure/B14194572.png)


![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)

![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)

![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
